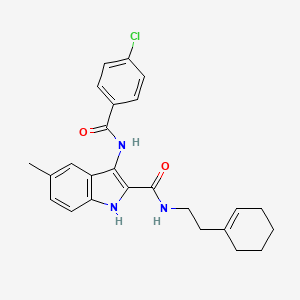![molecular formula C18H19N5O3 B2786389 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one CAS No. 879436-29-0](/img/structure/B2786389.png)
4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a purine derivative that has shown promising results in scientific research, particularly in the field of cancer treatment.
作用机制
The mechanism of action of 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one is not fully understood. However, studies have suggested that this compound targets several key signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinases and phosphoinositide 3-kinase, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
The advantages of using 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one in lab experiments include its potent anti-tumor activity, its ability to induce apoptosis in cancer cells, and its ability to inhibit angiogenesis. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
未来方向
There are several future directions for research on 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it targets. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, there is a need for further studies to optimize the synthesis process of this compound to make it more cost-effective and accessible for research purposes.
合成方法
The synthesis of 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 2-amino-6-chloropurine with 3-methoxypropylamine in the presence of a base. This reaction results in the formation of 4-(3-methoxypropylamino)-2-chloro-6-methylpyrimidine, which is then reacted with phenylacetonitrile in the presence of a base to form the final product.
科学研究应用
4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, thereby preventing the growth and spread of cancer cells.
属性
IUPAC Name |
6-(3-methoxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-21-15-14(16(24)20-18(21)25)23-11-13(12-7-4-3-5-8-12)22(17(23)19-15)9-6-10-26-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONBYXPUPUZTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCCOC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

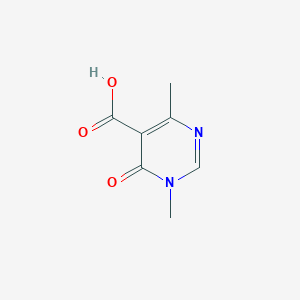
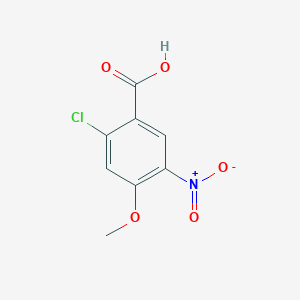

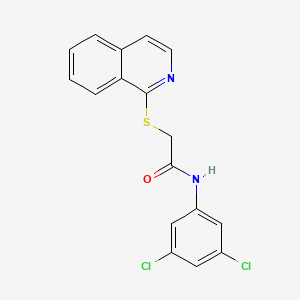
![(Z)-3-[1-(3-amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2786311.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2786314.png)
![2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2786315.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2786319.png)
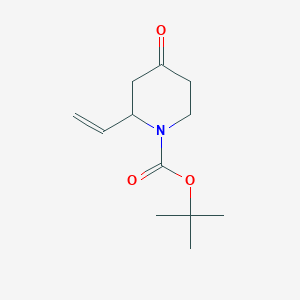
![2-((3-fluorobenzyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2786322.png)
![N-(3-chloro-4-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2786323.png)
![Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate](/img/structure/B2786325.png)
![Ethyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2786326.png)
